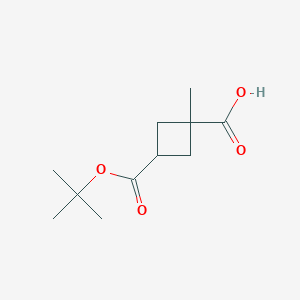

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-5-11(4,6-7)9(13)14/h7H,5-6H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAGPUJTBGVORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166745-49-7 | |

| Record name | 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include free amines, alcohols, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

1. Protecting Group in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in peptide synthesis. Its stability under acidic conditions allows for selective deprotection during the synthesis of complex peptides. The Boc group can be removed using mild acids such as trifluoroacetic acid (TFA), making it ideal for synthesizing sensitive compounds.

2. Synthesis of Cyclobutane Derivatives

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid serves as a precursor for the synthesis of various cyclobutane derivatives. Cyclobutanes are important in medicinal chemistry due to their unique structural properties that can enhance biological activity.

Case Studies

Case Study 1: Peptide Synthesis

A study demonstrated the use of Boc-protected amino acids, including this compound, in the synthesis of cyclic peptides. The researchers found that the Boc group effectively protected the amine functionality, facilitating the formation of peptide bonds without side reactions. This method yielded high-purity cyclic peptides suitable for biological testing .

Case Study 2: Drug Development

In medicinal chemistry, compounds derived from this compound were evaluated for their potential as anti-cancer agents. Researchers synthesized a series of analogs and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the compound's potential in drug development .

Applications in Materials Science

1. Polymer Chemistry

The compound is also utilized in polymer chemistry as a building block for synthesizing functionalized polymers. The ability to introduce cyclobutane units into polymer chains can impart unique mechanical and thermal properties to the resulting materials.

2. Supramolecular Chemistry

In supramolecular chemistry, this compound has been investigated for its ability to form host-guest complexes. These complexes can be utilized in drug delivery systems, where the cyclobutane structure enhances the encapsulation efficiency of therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, resulting in the formation of the free amine .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Variations

The following table highlights critical differences between the target compound and its structural analogs:

Key Comparative Insights

Steric and Electronic Effects

- The methyl group in the target compound increases steric hindrance at C1 compared to analogs like 3-(tert-Butoxy)cyclobutane-1-carboxylic acid.

- The Boc group at C3 provides stability against nucleophilic attack, a feature shared with analogs like cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid. However, replacing the amino group (in Boc-amino analogs) with a methyl group alters reactivity, favoring carboxyl-directed reactions over amine-based coupling .

Solubility and Reactivity

- The hydroxyl group in 3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid improves aqueous solubility (pKa ~4.58) compared to the target compound, which is more lipophilic due to the methyl substituent .

- Benzyloxymethyl-substituted analogs (e.g., ) exhibit enhanced versatility in aromatic coupling reactions but require deprotection steps for further functionalization .

Pharmaceutical Relevance

- The target compound’s methyl and Boc groups make it a robust intermediate for synthesizing conformationally restricted analogs of bioactive molecules, such as protease inhibitors or kinase-targeting drugs .

- In contrast, amino-substituted analogs (e.g., ) are preferred for peptide backbone integration due to their compatibility with solid-phase synthesis .

Biological Activity

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid (Boc-MCB) is an organic compound characterized by a cyclobutane ring and a tert-butoxycarbonyl (Boc) group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the field of peptide synthesis. This article explores the biological activity of Boc-MCB, its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 2166745-49-7

The biological activity of Boc-MCB primarily stems from its role as a protecting group for amino acids during peptide synthesis. The Boc group can be easily removed under acidic conditions, allowing for the subsequent formation of peptide bonds. This deprotection process is crucial for generating biologically active peptides.

Biochemical Pathways

Boc-MCB participates in several biochemical pathways:

- Peptide Synthesis : It protects the amino group during the coupling process, ensuring that the desired peptide structure is achieved without unwanted side reactions.

- Drug Development : The compound serves as a precursor for synthesizing various pharmaceuticals, enhancing their bioavailability and stability.

Pharmacokinetics

The pharmacokinetic profile of Boc-MCB is influenced by its chemical structure:

- Absorption : The presence of the Boc group enhances solubility in organic solvents, facilitating absorption during synthesis.

- Distribution : Its lipophilic nature allows for effective distribution within biological systems.

- Metabolism : Boc-MCB is metabolized primarily through hydrolysis of the Boc group, releasing the active amino acid.

- Excretion : The metabolites are typically excreted via renal pathways.

Biological Activity

Research indicates that Boc-MCB exhibits significant biological activity due to its role in synthesizing peptides with various pharmacological effects. For instance, it has been utilized in developing peptides that exhibit antimicrobial and anticancer properties.

Case Studies

-

Antimicrobial Activity :

A study demonstrated that peptides synthesized using Boc-MCB showed enhanced antimicrobial activity against several bacterial strains. The mechanism was attributed to increased membrane permeability caused by specific peptide sequences . -

Anticancer Properties :

Research highlighted the synthesis of cyclic peptides using Boc-MCB that exhibited cytotoxic effects on cancer cell lines. These peptides were found to induce apoptosis through mitochondrial pathways, showcasing potential therapeutic applications in oncology .

Comparison with Similar Compounds

| Compound Name | Structure Type | Application |

|---|---|---|

| tert-Butoxycarbonyl chloride | Protecting Group | Protects amine groups |

| tert-Butyl carbamate | Protecting Group | Similar application in organic synthesis |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Used to introduce Boc groups |

Boc-MCB stands out due to its cyclobutane structure, which provides steric hindrance and stability, making it particularly useful in complex organic syntheses where selective protection and deprotection are critical .

Q & A

Q. What are the recommended synthetic routes for 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid?

Methodological Answer:

- Step 1: Start with a cyclobutane precursor (e.g., 1-methylcyclobutane-1-carboxylic acid) and introduce the Boc group via tert-butoxycarbonylation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Step 2: Optimize reaction conditions (e.g., anhydrous THF or DCM, 0–25°C) to avoid side reactions such as ester hydrolysis or ring strain-induced decomposition .

- Step 3: Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle this compound to ensure stability during experiments?

Methodological Answer:

- Storage: Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis of the Boc group. Avoid moisture and acidic/basic environments .

- Handling: Use gloves (nitrile), safety goggles, and a lab coat. For respiratory protection in powder form, use NIOSH-approved P95 respirators. Conduct work in a fume hood to minimize inhalation risks .

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR: Use - and -NMR to identify key signals: tert-butyl protons (δ ~1.4 ppm), cyclobutane ring protons (δ ~2.5–3.5 ppm), and carboxylic acid proton (broad signal at δ ~12 ppm) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate). Refine structures using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for cyclobutane derivatives with bulky substituents?

Methodological Answer:

- Issue: Overlapping signals from cyclobutane ring protons and tert-butyl groups may obscure analysis.

- Solution:

Q. What strategies optimize Boc deprotection without degrading the cyclobutane ring?

Methodological Answer:

- Standard Conditions: Use TFA in DCM (1:1 v/v, 0°C to room temperature) for 1–2 hours. Monitor via TLC (silica gel, UV detection) .

- Challenges: Acid sensitivity of the cyclobutane ring may require milder conditions.

- Alternative Approach: Employ catalytic HCl in dioxane (4 M, 0°C) to reduce exposure time. Neutralize with aqueous NaHCO₃ immediately post-reaction .

Q. How can computational modeling predict steric effects of the tert-butyl group on reactivity?

Methodological Answer:

- Software: Use molecular mechanics (MMFF94) or DFT (B3LYP/6-31G*) to model steric hindrance.

- Parameters: Calculate steric maps (e.g., using PyMOL) to visualize spatial constraints around the cyclobutane ring. Validate with experimental kinetic data (e.g., reaction rates with varying Boc-group analogs) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

Methodological Answer:

Q. Why might IR spectra show unexpected carbonyl stretches?

Methodological Answer:

- Diagnosis: Check for Boc-group hydrolysis (free –COOH at ~1700 cm⁻¹) or residual solvent (e.g., DMF at ~1650 cm⁻¹).

- Action: Re-dry the sample under vacuum (40°C, 24 hours) and re-acquire spectra in KBr pellets .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.